molecular formula C46H36N4O11 B6309685 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl] CAS No. 1239877-07-6

2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]

Cat. No.: B6309685
CAS No.: 1239877-07-6
M. Wt: 820.8 g/mol
InChI Key: JRVSUQDJTVSWEF-UHFFFAOYSA-N
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Description

2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} is a complex organic compound with a molecular formula of C46H36N4O11 and a molecular weight of 820.8 g/mol . This compound is characterized by its intricate structure, which includes multiple quinoline and ethoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, followed by the introduction of ethoxy and oxohydroxy groups through esterification and oxidation reactions. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound. Common reagents used in these reactions include ethyl chloroformate, sodium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-{4,5-Bis[(6-(2-hydroxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]}: Similar structure but with hydroxy groups instead of ethoxy groups.

    2-{4,5-Bis[(6-(2-methoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]}: Contains methoxy groups instead of ethoxy groups.

Uniqueness

The presence of ethoxy groups in 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} imparts unique chemical properties, such as increased solubility and reactivity, compared to its analogs. These differences make it particularly useful in specific applications where these properties are advantageous .

Properties

IUPAC Name

2-[8-[[5'-[[[6-(carboxymethoxy)-2-methylquinolin-8-yl]amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methylamino]-2-methylquinolin-6-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H36N4O11/c1-23-7-9-25-15-27(58-21-39(53)54)17-35(41(25)49-23)47-19-30-37(51)13-11-33-43(30)60-44-31(38(52)14-12-34(44)46(33)32-6-4-3-5-29(32)45(57)61-46)20-48-36-18-28(59-22-40(55)56)16-26-10-8-24(2)50-42(26)36/h3-18,47-48,51-52H,19-22H2,1-2H3,(H,53,54)(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVSUQDJTVSWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)OCC(=O)O)NCC3=C(C=CC4=C3OC5=C(C46C7=CC=CC=C7C(=O)O6)C=CC(=C5CNC8=C9C(=CC(=C8)OCC(=O)O)C=CC(=N9)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H36N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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